molecular formula C11H8N2O4 B1348310 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- CAS No. 57731-07-4

5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-

Cat. No. B1348310
Key on ui cas rn: 57731-07-4
M. Wt: 232.19 g/mol
InChI Key: ABNNCLKVUMXLSZ-UHFFFAOYSA-N
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Patent
US09345680B2

Procedure details

3-Nitrobenzaldehyde (45.3 g, 0.3 mol), N-acetylglycine (42.1 g, 0.36 mol) and sodium acetate (32 g, 0.39 mol) were mixed with acetic anhydride (142 ml, 1.5 mol) and the resulting mixture heated with stirring to 120° C. for 6 hrs, giving a dark solution. The mixture was then cooled to RT overnight, resulting in the formation of a precipitated solid. The reaction mixture was poured into ice-water (130 g) and the resulting suspended solid was collected by filtration. The crude solid product (72 g) was washed with acetone (80 ml) then recrystallized from hot acetone (320 ml) to give a crystalline solid that was washed with 50% aqueous ethanol, then dried at 40° C./40 mmHg to give 2-methyl-4-(3-nitrobenzylidene)oxazol-5(4H)-one (49.0 g, 78%) as pale yellow needles.
Quantity
45.3 g
Type
reactant
Reaction Step One
Quantity
42.1 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
142 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
130 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O)([O-:3])=[O:2].[C:12]([NH:15][CH2:16][C:17]([OH:19])=[O:18])(=O)[CH3:13].C([O-])(=O)C.[Na+].C(OC(=O)C)(=O)C>>[CH3:13][C:12]1[O:19][C:17](=[O:18])[C:16](=[CH:7][C:6]2[CH:9]=[CH:10][CH:11]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[N:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
45.3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Name
Quantity
42.1 g
Type
reactant
Smiles
C(C)(=O)NCC(=O)O
Name
Quantity
32 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
142 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
ice water
Quantity
130 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring to 120° C. for 6 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
CUSTOM
Type
CUSTOM
Details
giving a dark solution
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to RT overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a precipitated solid
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
The crude solid product (72 g) was washed with acetone (80 ml)
CUSTOM
Type
CUSTOM
Details
then recrystallized from hot acetone (320 ml)
CUSTOM
Type
CUSTOM
Details
to give a crystalline solid
WASH
Type
WASH
Details
that was washed with 50% aqueous ethanol
CUSTOM
Type
CUSTOM
Details
dried at 40° C./40 mmHg

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC=1OC(C(N1)=CC1=CC(=CC=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 49 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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